![molecular formula C10H11NO2 B1604587 2-(Isoindolin-2-yl)acetic acid CAS No. 363165-80-4](/img/structure/B1604587.png)
2-(Isoindolin-2-yl)acetic acid
Overview
Description
2-(Isoindolin-2-yl)acetic acid is an organic compound that is widely used in scientific research for its unique properties. This compound is also known as 2-Isoindolin-2-ylacetic acid or IAA and is a white powder that is soluble in water.
Scientific Research Applications
Pharmaceutical Synthesis
2-(Isoindolin-2-yl)acetic acid: derivatives are explored for their potential use in pharmaceutical synthesis. The isoindoline nucleus is a key structural component in many pharmacologically active molecules. Researchers are investigating the synthesis of N-isoindoline-1,3-diones heterocycles, which have shown promise in the development of new therapeutic agents .
Herbicides
The compound’s derivatives are being studied for their herbicidal properties. The reactivity of the isoindoline nucleus with various substituents can lead to the development of novel herbicides with specific modes of action, potentially offering solutions for weed resistance issues .
Colorants and Dyes
Isoindoline derivatives are used in the synthesis of colorants and dyes. Their structural versatility allows for the creation of a wide range of colors, which are valuable in industries such as textiles, inks, and plastics .
Polymer Additives
The compound is being researched for its application as a polymer additive. Its derivatives can improve the properties of polymers, such as thermal stability, UV resistance, and mechanical strength, making them suitable for advanced material applications .
Organic Synthesis
In organic synthesis, 2-(Isoindolin-2-yl)acetic acid is utilized for constructing complex molecular architectures. Its reactivity enables the formation of diverse heterocyclic compounds that are important intermediates in organic synthesis .
Photochromic Materials
Researchers are exploring the use of isoindoline derivatives in the development of photochromic materials. These materials change color upon exposure to light and have applications in smart windows, optical data storage, and sunglasses .
Mechanism of Action
Target of Action
Isoindoline derivatives have been found to interact with various receptors, including the dopamine receptor d2 . These interactions suggest a potential application as therapeutic agents .
Mode of Action
It’s suggested that isoindoline derivatives can bind with high affinity to multiple receptors . This binding could lead to changes in cellular processes and responses. For instance, some isoindolines have shown to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .
Biochemical Pathways
Indole derivatives, which share a similar structure with isoindoline, have been found to affect a wide array of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(Isoindolin-2-yl)acetic acid could potentially influence multiple biochemical pathways.
Result of Action
properties
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)7-11-5-8-3-1-2-4-9(8)6-11/h1-4H,5-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUNEPIRTFDGOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359267 | |
Record name | (1,3-Dihydro-2H-isoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isoindolin-2-yl)acetic acid | |
CAS RN |
363165-80-4 | |
Record name | (1,3-Dihydro-2H-isoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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